2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one
Description
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a hydroxy-methoxyphenyl group with a phenylpropyl-piperazine moiety
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-27-21-16-19(9-10-20(21)25)17-22(26)24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,25H,5,8,11-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBBHLFQFKHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)CCCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10799054 | |
| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10799054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652159-26-7 | |
| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10799054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the hydroxy-methoxyphenyl intermediate. This intermediate is then reacted with a phenylpropyl-piperazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(2-phenylethyl)piperazin-1-yl)ethan-1-one
- 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(4-phenylbutyl)piperazin-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. These differences can make it a valuable compound for specific research and industrial applications.
Biological Activity
The compound 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one is an intriguing molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one can be broken down into two main moieties: a hydroxy-methoxy-substituted phenyl group and a piperazine derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Formula
Antidepressant Activity
Research indicates that piperazine derivatives, including those related to the compound , exhibit significant antidepressant activity. A study highlighted the efficacy of coumarin-piperazine derivatives in modulating neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D) receptors, which are crucial in mood regulation . The compound's structural components suggest it may similarly influence these pathways.
Neuroprotective Effects
The neuroprotective potential of this compound is supported by findings that related piperazine derivatives possess antioxidant and anti-inflammatory properties. These characteristics are beneficial in conditions such as neurodegenerative diseases, where oxidative stress plays a critical role .
Anticancer Activity
Coumarin-based compounds have been extensively studied for their anticancer properties. The incorporation of piperazine enhances the biological activity against various cancer cell lines. For instance, modifications in the coumarin structure have demonstrated improved binding affinities to cancer-related receptors, potentially leading to enhanced therapeutic effects .
Antimicrobial Properties
Some studies have reported that similar compounds exhibit antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
The mechanisms through which 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one exerts its biological effects may include:
- Receptor Binding : The compound likely interacts with serotonin and dopamine receptors, influencing mood and behavior.
- Antioxidant Activity : Its structure may confer the ability to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may provide neuroprotection.
Case Study 1: Antidepressant Efficacy
A recent study examined the antidepressant effects of a series of piperazine derivatives. Among these, compounds with similar structural features to our target compound showed significant reductions in depressive-like behaviors in animal models. The study concluded that these effects were mediated through enhanced serotonergic transmission .
Case Study 2: Anticancer Activity
In vitro studies on coumarin-piperazine derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The results indicated that structural modifications could lead to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study 3: Neuroprotection
Research focusing on neuroprotective agents highlighted that certain piperazine derivatives could effectively mitigate neurodegeneration in rodent models of Parkinson's disease. These findings suggest that the compound might hold promise for further development as a therapeutic agent in neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
